Clorproguanil hidrocloruro

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorproguanil hydrochloride and related compounds involves chemical reactions that yield its formation. While specific synthesis pathways for chlorproguanil hydrochloride were not detailed in the accessed literature, related research on compounds such as polyhexamethyleneguanidine hydrochloride provides insights into possible methodologies that could be applicable. These involve reactions using guanidine hydrochloride and hexamethylenediamine as raw materials, suggesting that similar guanidine-based reactions could be involved in the synthesis of chlorproguanil hydrochloride (Le, 2014).

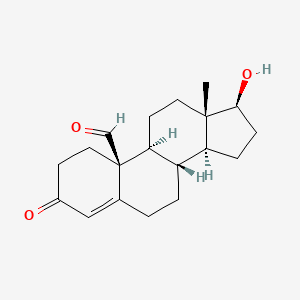

Molecular Structure Analysis

The molecular structure of chlorproguanil hydrochloride and its analogs can be complex, involving arrangements that afford the compound its unique properties. Research on phenylbiguanide hydrochloride, a related compound, through X-ray crystallography, provides a model for understanding the structural aspects of biguanides, which are central to chlorproguanil's activity. These studies highlight the significance of hydrogen bonding and electrostatic interactions in stabilizing the compound's structure (Portalone & Colapietro, 2004).

Chemical Reactions and Properties

Chlorproguanil hydrochloride's chemical stability and reactions under various conditions have been studied to understand its properties better. Investigations into the effect of temperature on chlorproguanil hydrochloride solutions reveal that the compound exhibits different rates of decomposition based on the acidic, neutral, or basic conditions of the solution. This decomposition behavior is critical for understanding the compound's stability and reactivity under various storage and application conditions (Kolawole et al., 1996).

Physical Properties Analysis

The physical properties of chlorproguanil hydrochloride, such as solubility, melting point, and stability, are essential for its formulation and use. While specific data on these properties were not directly found, the chemical stability studies provide indirect insights into its behavior under different environmental conditions, suggesting its relative stability at temperatures below 22 degrees Celsius in various solvents (Kolawole et al., 1996).

Chemical Properties Analysis

The chemical properties of chlorproguanil hydrochloride, including reactivity with other substances and degradation products, are crucial for its safe and effective use. Research on the formation of degradants in drug products containing chlorproguanil hydrochloride highlights the potential for interaction with other compounds and the formation of by-products, which is vital for assessing the stability and shelf-life of pharmaceutical formulations containing chlorproguanil (Bardsley et al., 2011).

Aplicaciones Científicas De Investigación

Tratamiento de la malaria

El clorproguanil hidrocloruro se ha utilizado principalmente en el tratamiento de la malaria. Actúa como un agente antimalárico al inhibir la dihidrofolato reductasa, que es crucial para la síntesis de ácidos nucleicos en el parásito de la malaria . Este compuesto se ha utilizado en ensayos que estudian el tratamiento de la malaria y es un derivado dicloro del cloroguanida .

Terapia combinada

Se ha probado en combinación con otros medicamentos como la dapsona y la artesunato. Esta terapia combinada tenía como objetivo mejorar la eficacia del tratamiento contra la malaria, especialmente en áreas donde los parásitos han desarrollado resistencia a otros tratamientos .

Tratamiento de la hemólisis posterior a la malaria

El this compound se estudió por su efectividad en el tratamiento de la hemólisis que ocurre después del tratamiento de la malaria. La hemólisis es la destrucción de los glóbulos rojos, que puede ser una complicación después de una infección por malaria .

Investigación sobre la resistencia a los medicamentos

El compuesto ha sido valioso en la investigación sobre la resistencia a los medicamentos en la malaria. Ofreció una alternativa a la terapia combinada preexistente de cloroquina y sulfadoxina/pirimetamina, que se estaba volviendo menos efectiva debido a la resistencia .

Estudios de seguridad y eficacia

El this compound ha sido objeto de estudios para evaluar su seguridad y eficacia. Estos estudios son cruciales para comprender los posibles efectos secundarios y las condiciones en las que el medicamento se puede administrar de forma segura .

Investigación farmacocinética

La investigación sobre el this compound también incluye estudios farmacocinéticos, que investigan la absorción, distribución, metabolismo y excreción del fármaco en el cuerpo. Esto es esencial para determinar las dosis apropiadas y comprender cómo el medicamento interactúa con el cuerpo .

Cada una de estas aplicaciones contribuye a la comprensión general y al uso potencial del this compound en la ciencia médica. Si bien el compuesto ha mostrado promesas en varias áreas, es importante tener en cuenta que su desarrollo se detuvo debido a preocupaciones de seguridad relacionadas con el riesgo de anemia hemolítica en individuos con deficiencia de glucosa-6-fosfato deshidrogenasa . Esto destaca la importancia de la investigación y los ensayos integrales en el desarrollo de productos farmacéuticos.

Safety and Hazards

Chlorproguanil hydrochloride may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Its development was prematurely stopped because of safety concerns secondary to its associated risk of haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase deficiency .

Direcciones Futuras

Future studies should determine which populations are at greatest risk of potential treatment failures and/or adverse effects, which drugs are most susceptible to genetic variation in metabolizing enzymes, and the impact of genetic influence on the efficacy and safety of first-line treatment regimens .

Mecanismo De Acción

Target of Action

Chlorproguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .

Mode of Action

Chlorproguanil hydrochloride inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of dihydrofolate reductase disrupts the folic acid cycle, a critical component in the reproduction of the malaria parasite . This disruption blocks the biosynthesis of purines and pyrimidines, leading to the failure of nuclear division and the inability of the parasite to reproduce .

Pharmacokinetics

It is known that proguanil, a similar compound, is metabolized in the liver by cyp2c19 to its active metabolite, cycloguanil . The elimination half-life of Proguanil is between 12 and 21 hours .

Result of Action

The result of Chlorproguanil hydrochloride’s action is the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . By inhibiting the reproduction of the malaria parasite, Chlorproguanil hydrochloride effectively reduces the number of parasites in the host’s body, alleviating the symptoms of malaria and preventing the disease from spreading.

Action Environment

The efficacy and stability of Chlorproguanil hydrochloride can be influenced by various environmental factors. For instance, individuals with glucose-6-phosphate dehydrogenase deficiency may have an increased risk of haemolytic anaemia when treated with Chlorproguanil hydrochloride . Therefore, the patient’s genetic factors and overall health status can significantly impact the drug’s effectiveness and safety profile.

Análisis Bioquímico

Biochemical Properties

Chlorproguanil hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) in plasmodia. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . The compound interacts with various biomolecules, including enzymes and proteins involved in the folic acid cycle. By inhibiting DHFR, chlorproguanil hydrochloride prevents the recycling of dihydrofolate back to tetrahydrofolate, thereby disrupting the parasite’s ability to reproduce .

Cellular Effects

Chlorproguanil hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting the nuclear division of plasmodia during schizont formation in erythrocytes and the liver . This inhibition leads to the failure of DNA synthesis and cell multiplication, effectively preventing the malaria parasite from reproducing. Additionally, chlorproguanil hydrochloride can impact cell signaling pathways and gene expression related to the folic acid cycle .

Molecular Mechanism

The molecular mechanism of chlorproguanil hydrochloride involves its conversion to an active metabolite, cycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase . This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s inhibitory activity is specific to parasitic DHFR, preventing the parasite from recycling dihydrofolate back to tetrahydrofolate . This disruption in the folic acid cycle is critical for the antimalarial action of chlorproguanil hydrochloride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorproguanil hydrochloride change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that chlorproguanil hydrochloride can cause haemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to severe anaemia . Long-term effects on cellular function include the potential for haemolytic anaemia, which has led to the discontinuation of its development in combination therapies .

Dosage Effects in Animal Models

The effects of chlorproguanil hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites. At higher doses, toxic effects such as haemolytic anaemia have been observed . These adverse effects highlight the importance of careful dosage management in clinical settings to avoid toxicity while maintaining efficacy.

Metabolic Pathways

Chlorproguanil hydrochloride is involved in metabolic pathways related to the folic acid cycle. It interacts with enzymes such as dihydrofolate reductase, inhibiting its activity and preventing the recycling of dihydrofolate to tetrahydrofolate . This inhibition disrupts the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s metabolism and its conversion to the active metabolite cycloguanil are critical for its antimalarial action .

Transport and Distribution

Chlorproguanil hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments. These factors affect its localization and accumulation within target tissues, impacting its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of chlorproguanil hydrochloride is essential for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase . Post-translational modifications and targeting signals play a role in directing chlorproguanil hydrochloride to these compartments, ensuring its effective action against malaria parasites .

Propiedades

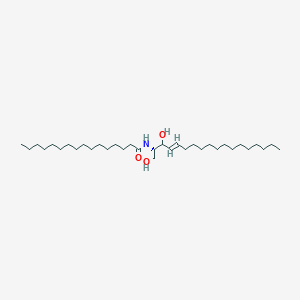

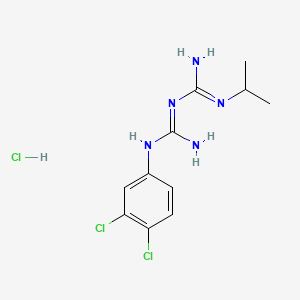

IUPAC Name |

1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMILFDDBKCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6001-93-0 | |

| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)